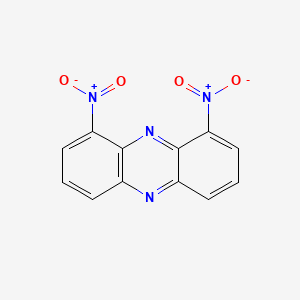
1,9-Dinitrophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dinitrophenazine is an organic compound with the molecular formula C12H6N4O4. It belongs to the phenazine family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two nitro groups at the 1 and 9 positions on the phenazine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete nitration. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Dinitrophenazine undergoes various chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Amines or thiols in the presence of a base or under neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,9-Diaminophenazine.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Oxidation: Oxidized phenazine derivatives.
Aplicaciones Científicas De Investigación
1,9-Dinitrophenazine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives. It is also employed in studying the structure-activity relationships of phenazine compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various pathogenic microorganisms.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,9-dinitrophenazine is primarily related to its ability to interact with biological molecules. The nitro groups on the phenazine ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it disrupts the cellular processes of microorganisms. Additionally, the compound can intercalate into DNA, affecting replication and transcription processes .
Comparación Con Compuestos Similares
1,9-Dinitrophenazine can be compared with other nitrophenazine derivatives, such as:
- 1,6-Dinitrophenazine
- 2,9-Dinitrophenazine
- Phenazine-1-carboxylic acid
Uniqueness
This compound is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to other nitrophenazine derivatives, it may exhibit different antimicrobial properties and reactivity patterns, making it a valuable compound for various applications .
Propiedades
Número CAS |
58718-48-2 |
|---|---|
Fórmula molecular |
C12H6N4O4 |
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
1,9-dinitrophenazine |
InChI |
InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16(19)20/h1-6H |
Clave InChI |
UBAQDYYJIKENDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C(=N2)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



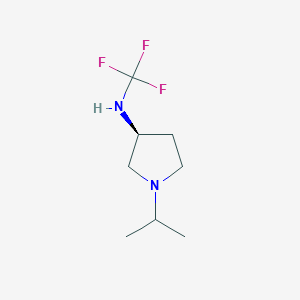
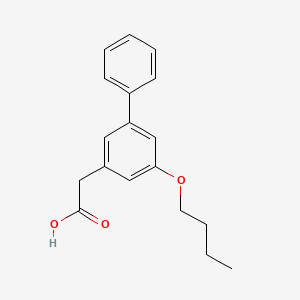
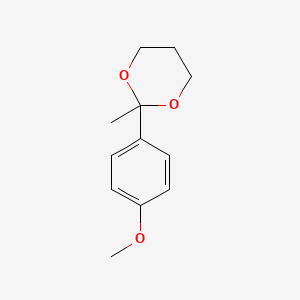
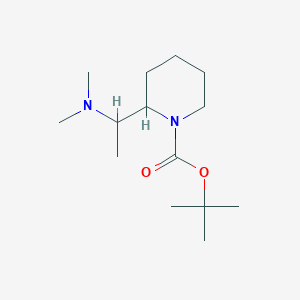
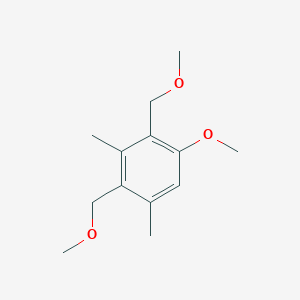
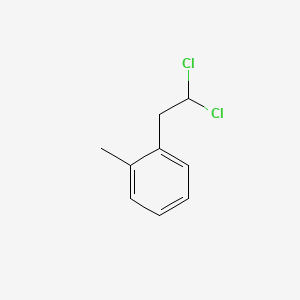

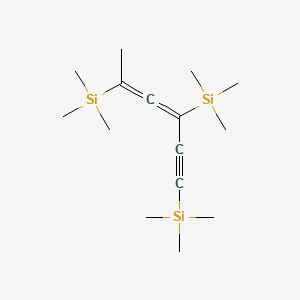
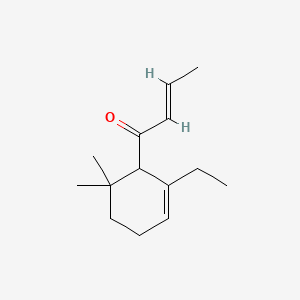
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)


![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
